5-Fluoro-4-methyl-2-(methylthio)pyrimidine
Overview
Description
5-Fluoro-4-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a fluorine atom at position 5, a methyl group at position 4, and a methylthio group at position 2. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-(methylthio)pyrimidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylthio group at position 2 can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methylthio group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (potassium carbonate).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).
Reduction: Lithium aluminum hydride, solvents (ether, THF).
Major Products
Substitution: Amino or thiol-substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced methylthio derivatives.
Scientific Research Applications
5-Fluoro-4-methyl-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine: Lacks the fluorine atom at position 5.
5-Fluoro-2-(methylthio)pyrimidine: Lacks the methyl group at position 4.
5-Fluoro-4-methylpyrimidine: Lacks the methylthio group at position 2.
Uniqueness
5-Fluoro-4-methyl-2-(methylthio)pyrimidine is unique due to the combined presence of fluorine, methyl, and methylthio groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and biological activity, while the methylthio group provides additional sites for chemical modification and metabolic transformations.
Properties
IUPAC Name |
5-fluoro-4-methyl-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLECIUDZMBISNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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